molecular formula C21H20NP B12552863 Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- CAS No. 145533-43-3

Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-

Cat. No.: B12552863
CAS No.: 145533-43-3
M. Wt: 317.4 g/mol
InChI Key: AAQQPNNUBCIHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a phosphine group attached to an ethanamine backbone, which imparts distinct chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with ethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The ethanamine backbone can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Secondary amines.

    Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- involves its interaction with molecular targets through the phosphine group. The phosphine group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The ethanamine backbone provides additional sites for interaction with other molecules, enhancing its reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, 2-(diphenylphosphino)-N-methyl-
  • Dichlorotriphenylphosphine 2-(diphenylphosphino)-N-(2-pyridinylmethyl)ethanamine ruthenium (II)

Uniqueness

Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is unique due to its specific structure, which combines the properties of both phosphine and amine groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

145533-43-3

Molecular Formula

C21H20NP

Molecular Weight

317.4 g/mol

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-ethylmethanimine

InChI

InChI=1S/C21H20NP/c1-2-22-17-18-11-9-10-16-21(18)23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-17H,2H2,1H3

InChI Key

AAQQPNNUBCIHBG-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.